Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.: 1254365-79-1
VCID: VC2895692
InChI: InChI=1S/C10H10Cl2O3/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7,13H,5H2,1H3
SMILES: COC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl
Molecular Formula: C10H10Cl2O3
Molecular Weight: 249.09 g/mol

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate

CAS No.: 1254365-79-1

Cat. No.: VC2895692

Molecular Formula: C10H10Cl2O3

Molecular Weight: 249.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate - 1254365-79-1

Specification

CAS No. 1254365-79-1
Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
IUPAC Name methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate
Standard InChI InChI=1S/C10H10Cl2O3/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7,13H,5H2,1H3
Standard InChI Key VWPJQLPZFIYXCG-UHFFFAOYSA-N
SMILES COC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl
Canonical SMILES COC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl

Introduction

Structural Characteristics and Physical Properties

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate contains several key functional groups that define its reactivity and properties. The presence of a dichlorophenyl group, a hydroxyl function, and a methyl ester moiety creates a molecule with multiple centers for potential chemical modifications and interactions.

Key Structural Features

The compound possesses three primary functional groups:

  • A 3,4-dichlorophenyl ring that provides aromatic character and halogen substitution

  • A hydroxyl group (-OH) that offers hydrogen bonding capability

  • A methyl ester group that can participate in various esterification and transesterification reactions

Physical Properties and Identifiers

The following table summarizes the key physical properties and chemical identifiers of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate:

PropertyValue
CAS Number1254365-79-1
Molecular FormulaC10H10Cl2O3
Molecular Weight249.09 g/mol
IUPAC Namemethyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate
Standard InChIInChI=1S/C10H10Cl2O3/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7,13H,5H2,1H3
Standard InChIKeyVWPJQLPZFIYXCG-UHFFFAOYSA-N
SMILESCOC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl
Canonical SMILESCOC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl
PubChem Compound ID119030984

Synthesis Methods and Chemical Reactions

Chemical Transformations

Drawing from the chemistry of similar compounds, Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate can participate in several important chemical transformations:

  • Saponification: The methyl ester group can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acid, similar to the transformation observed in related propanoate derivatives .

  • Hydrazinolysis: Reaction with hydrazine hydrate can potentially convert the methyl ester to the corresponding hydrazide, as observed with similar methyl ester compounds .

  • Hydroxyl group modifications: The hydroxyl group can be converted to other functional groups, such as acetates or imidate derivatives, through reactions with acetic anhydride or trichloroacetonitrile respectively .

  • Coupling reactions: The compound could potentially undergo coupling reactions to form amides or peptide bonds when reacted with amines or amino acid esters through DCC (dicyclohexylcarbodiimide) or azide coupling methods, similar to what has been observed with related hydroxypropanoate derivatives .

Analytical Characterization

Spectroscopic Analysis

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to characterize compounds like Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate and confirm their structures.

For related hydroxypropanoate derivatives, 1H NMR typically shows characteristic signals for the methyl ester group (OCH3) in the range of δ 3.4-3.7 ppm, the methine proton (CH) around δ 4.2-4.5 ppm, and the hydroxyl group proton which often appears as a broad singlet that can shift depending on concentration and solvent .

In the 13C NMR spectrum, we would expect signals for the carbonyl carbon (C=O) around δ 175-177 ppm, the methoxy carbon (OCH3) around δ 52-54 ppm, and the methine carbon (CH) in the range of δ 47-50 ppm .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry would be valuable techniques for analyzing the purity and identity of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate. These methods can provide retention time data and mass spectral information that are useful for compound identification and quality control.

Research Trends and Future Perspectives

The current research landscape for compounds like Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate shows several promising directions:

Structure-Activity Relationship Studies

Further investigation into structure-activity relationships would be valuable for understanding how the specific arrangement of the dichlorophenyl group and hydroxypropanoate moiety contributes to the compound's properties and potential biological activities. Such studies could lead to the development of more potent derivatives with enhanced biological properties.

Synthetic Applications

The reactivity of the functional groups in Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate makes it a potentially useful building block in synthetic organic chemistry. The compound could serve as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biological Evaluation

Given the anticancer properties observed in related compounds, a systematic evaluation of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate's biological activities would be a logical next step. This could include screening for anticancer, antimicrobial, or enzyme inhibitory properties to uncover potential therapeutic applications.

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